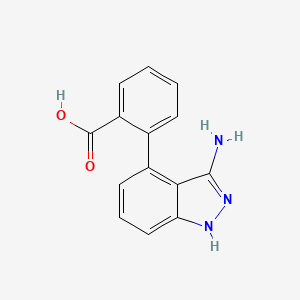

2-(3-Amino-1H-indazol-4-YL)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1464091-59-5 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

2-(3-amino-1H-indazol-4-yl)benzoic acid |

InChI |

InChI=1S/C14H11N3O2/c15-13-12-9(6-3-7-11(12)16-17-13)8-4-1-2-5-10(8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17) |

InChI Key |

KYBMHLKELUVIFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C(=CC=C2)NN=C3N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Amino 1h Indazol 4 Yl Benzoic Acid and Its Derivatives

Strategic Approaches to the Indazole Ring System Formation

The formation of the indazole ring is a fundamental step in the synthesis of 2-(3-Amino-1H-indazol-4-YL)benzoic acid. Various strategic approaches have been developed, primarily focusing on cyclization reactions and the use of catalytic systems to enhance efficiency and selectivity. nih.govnih.gov

Cyclization Reactions for Indazole Core Synthesis

Cyclization reactions are a cornerstone of indazole synthesis. A practical and efficient base-mediated method for creating free 3-aminoindazoles involves the reaction of nitriles with hydrazines. rsc.org This approach effectively overcomes the challenges associated with the basicity of aromatic hydrazines, allowing for the one-pot synthesis of a wide array of N-aryl substituted 3-aminoindazoles in moderate to excellent yields under mild conditions. rsc.org Another strategy involves the reductive cyclization of ortho-nitrobenzylidene amines, which can be achieved under microwave conditions using molybdenum catalysts and a reducing agent like triphenylphosphine (B44618) to yield 2-aryl-2H-indazoles.

These methods provide robust pathways to the essential 3-aminoindazole core, which is the necessary precursor for the target molecule. The choice of starting materials, such as substituted 2-bromobenzonitriles or o-fluorobenzonitriles, dictates the substitution pattern on the benzene (B151609) portion of the indazole ring.

Catalytic Approaches in Indazole Scaffold Construction

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the indazole scaffold has greatly benefited from both transition metal and acid-base catalyzed methods. nih.govnih.gov These catalytic systems offer advantages in terms of reaction efficiency, atom economy, and the ability to tolerate a diverse range of functional groups. nih.govnih.gov

Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become powerful tools for constructing and functionalizing indazole rings. nih.govnih.govrsc.org The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming carbon-carbon bonds. researchgate.netlibretexts.org This reaction is instrumental in the synthesis of 3-aryl-indazoles and is particularly relevant for introducing the benzoic acid moiety at the C4 position. researchgate.netnih.gov

The typical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Palladium complexes are the most commonly used catalysts, often in conjunction with phosphine (B1218219) ligands to enhance their reactivity and stability. libretexts.orgnih.gov The reaction's mild conditions and high functional group tolerance make it ideal for complex molecule synthesis. researchgate.netnih.gov For instance, a 4-halo-3-aminoindazole can be coupled with a (2-carboxyphenyl)boronic acid derivative to form the desired C-C bond at the C4 position. researchgate.netnih.govresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indazole Synthesis

| Catalyst/Reagent | Reaction Type | Application in Indazole Synthesis |

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | C-C bond formation, e.g., coupling of a halo-indazole with a boronic acid. nih.govresearchgate.net |

| Rh(III) complexes | C-H Activation/Annulation | Direct formation of the indazole ring from azobenzenes and aldehydes. acs.org |

| Cu(I) or Cu(II) salts | N-Arylation / Cyclization | Catalyzes N-N bond formation and intramolecular cyclization steps. rsc.orgnih.gov |

Acid and base catalysis are fundamental in many organic transformations, including the synthesis of indazoles. Base-mediated reactions are crucial for promoting the cyclization of precursors to form the 3-aminoindazole ring. rsc.org For example, a strong base can be used to deprotonate a hydrazine (B178648) derivative, facilitating its nucleophilic attack on a nitrile group to initiate the cyclization cascade. rsc.org

Acid catalysis is often employed in the final steps of some synthetic routes, such as in deprotection/cyclization sequences. For instance, after a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile (B47965) derivative, an acidic workup can simultaneously remove the benzophenone protecting group and trigger the cyclization to yield the 3-aminoindazole.

Introduction of the Benzoic Acid Moiety

The introduction of the benzoic acid group at the C4 position of the 3-aminoindazole core is a critical step that defines the target molecule. This is typically achieved through the functionalization of a pre-formed indazole ring.

Functionalization Strategies at the Indazole Core

Late-stage functionalization of the indazole core via C-H activation or cross-coupling reactions is an efficient strategy for introducing molecular complexity and diversity. nih.govresearchgate.net For the synthesis of this compound, the most strategic approach involves a cross-coupling reaction.

The synthesis of Linifanib (ABT-869), a compound with a 4-substituted-3-aminoindazole core, provides a well-documented template for this transformation. researchgate.netresearchgate.netnih.gov The key step is a Suzuki-Miyaura cross-coupling reaction. researchgate.net This involves coupling a 4-halo-3-aminoindazole intermediate with a suitable boronic acid derivative of the benzoic acid moiety. researchgate.netnih.gov

The general synthetic sequence can be outlined as follows:

Synthesis of a 4-halo-3-aminoindazole: This precursor is synthesized using the cyclization methods described in section 2.1. The starting materials would be appropriately halogenated benzonitriles.

Protection of the amino and indazole N-H groups: To prevent side reactions during the coupling step, the amino group and the N-H of the indazole ring are often protected with suitable protecting groups.

Suzuki-Miyaura Coupling: The protected 4-halo-3-aminoindazole is reacted with a boronic acid or boronic ester derivative of benzoic acid (e.g., 2-(alkoxycarbonyl)phenylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Deprotection: The protecting groups are removed, and if an ester was used as a precursor, it is hydrolyzed to yield the final this compound.

This strategy allows for the convergent and efficient assembly of the target molecule, leveraging the power and selectivity of transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Carboxylation and Esterification Techniques

The introduction of a carboxyl group, typically at the C3 position of the indazole ring, is a fundamental step in the synthesis of many derivatives. This is often followed by esterification to facilitate further functionalization or to modulate the compound's physicochemical properties.

One common approach to obtaining indazole-3-carboxylic acid involves the use of a strong base, such as n-butyl lithium, to deprotonate the indazole at the C3 position, followed by quenching with carbon dioxide. For instance, SEM-protected indazole can be treated with n-butyl lithium and then CO2 gas to yield 1H-indazole-3-carboxylic acid. This acid can then be esterified, for example, by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid to produce the corresponding methyl ester.

Another method for the synthesis of 1H-indazole-3-carboxylic acid derivatives starts from o-aminophenylacetic acid amides or esters. These precursors can undergo a one-step diazotization and cyclization to form the indazole ring with the carboxylic acid derivative at the C3 position. For example, reacting methyl 2-(2-aminophenyl)acetate with a nitrite (B80452) source can yield methyl 1H-indazole-3-carboxylate with a high yield of 96% in just 30 minutes. google.com

The following table summarizes representative esterification conditions for indazole-3-carboxylic acid:

| Starting Material | Reagents | Solvent | Conditions | Yield |

| Indazole-3-carboxylic acid | Methanesulfonic acid, Methanol | Methanol | Reflux, 5 hours | 60% prepchem.com |

| 1H-Indazole-3-carboxylic acid | H2SO4 (catalytic), Methanol | Methanol | Reflux, 2 hours | - |

| 1H-Indazole-3-carboxylic acid | - | - | - | 98% |

Incorporation of the Amino Group

The introduction of an amino group at the C3 position of the indazole ring is a critical transformation for the synthesis of the target compound and its analogs. Several methods have been developed to achieve this, often involving transition metal-catalyzed reactions.

A two-step synthesis from 2-bromobenzonitriles provides an efficient route to 3-aminoindazoles. The first step involves a palladium-catalyzed N-arylation of benzophenone hydrazone with the substituted 2-bromobenzonitrile. The subsequent step is an acidic deprotection and cyclization to yield the 3-aminoindazole. This method is a versatile alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles. nih.govbloomtechz.com

Copper-catalyzed reactions have also been employed for the synthesis of 3-aminoindazoles. A CuBr-catalyzed cascade coupling/condensation process using 2-halobenzonitriles and hydrazine carboxylic esters or N'-arylbenzohydrazides can produce a wide range of substituted 3-aminoindazoles. These reactions typically proceed smoothly at temperatures between 60-90 °C. nih.gov

A summary of these methods is presented in the table below:

| Starting Material | Reagents/Catalyst | Key Transformation | Yield |

| 2-Bromobenzonitriles | Pd(OAc)2/BINAP, Benzophenone hydrazone | Palladium-catalyzed arylation followed by cyclization | High yields nih.gov |

| 2-Halobenzonitriles | CuBr, Hydrazine carboxylic esters | Copper-catalyzed coupling/condensation | Good to excellent yields nih.gov |

Regioselective Synthesis and Isolation of Isomers

The indazole ring has two nitrogen atoms, N1 and N2, which can both be substituted, leading to the formation of regioisomers. The control of regioselectivity in N-alkylation and other substitution reactions is a significant challenge in indazole chemistry.

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base and solvent. For instance, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentyl bromide shows varying N1:N2 ratios depending on the base and solvent used. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide excellent N1 selectivity. d-nb.info In contrast, Mitsunobu conditions can favor the formation of the N2 isomer. nih.gov

The electronic and steric effects of substituents on the indazole ring also play a crucial role in directing the regioselectivity of N-alkylation. For example, indazoles with substituents at the C7 position, such as NO2 or CO2Me, have been shown to confer excellent N2 regioselectivity. researchgate.net

Once a mixture of isomers is formed, their separation is necessary. Recrystallization from mixed solvent systems is a common and effective method for the separation and purification of substituted indazole isomers. By using different proportions of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water, it is possible to obtain single isomers with purities greater than 99%. google.com

The following table provides examples of regioselective N-alkylation of a substituted indazole:

| Base | Solvent | Temperature | N1:N2 Ratio |

| Cs2CO3 | DMF | Room Temp | 1.9:1 d-nb.info |

| K2CO3 | DMF | Room Temp | 1.4:1 d-nb.info |

| NaH | THF | 50 °C | >99:1 nih.gov |

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods in organic chemistry. This "green chemistry" approach aims to reduce waste, use less hazardous materials, and improve energy efficiency.

One green approach to the synthesis of indazole derivatives involves the use of water as a solvent. For instance, microwave-assisted reactions for the synthesis of 1-H indazole and 4-chloro-1-H indazole have been successfully carried out in distilled water, offering a fast and efficient process compared to conventional methods using organic solvents. jchr.org Another green method for the synthesis of 1H-indazole derivatives utilizes ammonium (B1175870) chloride as a milder acid catalyst in ethanol, with the reaction proceeding via grinding, which minimizes solvent usage. This method has been shown to produce high yields in shorter reaction times. samipubco.com

Furthermore, biosynthesis offers a sustainable alternative to traditional chemical synthesis for producing key precursors like aminobenzoic acid. Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be used to produce p-aminobenzoic acid (PABA) from renewable feedstocks like glucose or glycerol/ethanol mixtures. tandfonline.comnih.gov Fed-batch fermentation of engineered E. coli has been shown to produce up to 4.8 g/L of PABA. tandfonline.com

The table below highlights some green and sustainable synthetic approaches:

| Method | Key Features | Example Product/Precursor |

| Microwave-assisted synthesis in water | Use of a green solvent, fast reaction | 1-H indazole, 4-chloro-1-H indazole jchr.org |

| Grinding with NH4Cl in ethanol | Reduced solvent usage, mild catalyst | Substituted 1H-indazoles samipubco.com |

| Biosynthesis | Use of renewable feedstocks | p-Aminobenzoic acid tandfonline.comnih.gov |

Advanced Synthetic Techniques: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. This technique has been widely applied to the synthesis of indazole derivatives.

The synthesis of 1-aryl-1H-indazoles can be achieved through a one-pot, two-step microwave-assisted procedure. The first step involves the quantitative formation of arylhydrazones from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines under microwave heating at 160 °C for 10 minutes. The subsequent CuI/diamine-catalyzed N-arylation and cyclization also takes place under microwave irradiation at 160 °C for 10 minutes, affording the desired products in good to excellent yields. researchgate.net

Another example is the microwave-assisted synthesis of 1-H-indazole and 1-phenyl-1H-indazole derivatives from salicylaldehyde (B1680747) and hydrazine hydrates. This eco-friendly, one-pot method yields the products in a shorter time and with better yields compared to conventional heating. For instance, the reaction of phenylhydrazine (B124118) with salicylaldehyde under microwave irradiation at 80 °C and 50 W for 35 minutes gives the product in high yield. heteroletters.org

Microwave irradiation has also been successfully applied to multi-component reactions for the synthesis of fused 3-aminoimidazoles, which are structurally related to the target compound. A microwave-assisted Ugi three-component coupling reaction catalyzed by scandium triflate in methanol can produce a variety of these compounds in yields ranging from 33-93% in just 10 minutes. bohrium.com

The following table summarizes some examples of microwave-assisted synthesis of indazole and related derivatives:

| Reaction | Microwave Conditions | Reaction Time | Yield |

| Synthesis of 1-aryl-1H-indazoles | 160 °C | 10 min (cyclization step) | Good to excellent researchgate.net |

| Synthesis of 1-phenyl-1H-indazole | 80 °C, 50 W | 35 min | High yield heteroletters.org |

| Ugi three-component coupling for fused 3-aminoimidazoles | - | 10 min | 33-93% bohrium.com |

| Synthesis of 1-H indazole derivatives from hydrazone | 425 MW | 18 min | 77-85.79% jchr.org |

Molecular Mechanisms and Biological Activities of 2 3 Amino 1h Indazol 4 Yl Benzoic Acid Analogs

Investigation of Molecular Targets and Ligand-Receptor Interactionsnih.govsemanticscholar.orgacs.orgnih.govnih.govnih.govCurrent time information in Chicago, IL, US.mdpi.commedchemexpress.comnih.govaxonmedchem.com

Analogs based on the 3-aminoindazole scaffold have been shown to interact with a wide array of molecular targets. Their mechanism of action often involves competitive binding at the ATP-binding site of protein kinases or interaction with the active sites of other critical enzymes. This broad activity profile has positioned these compounds as subjects of intense study in oncology, inflammation, and infectious diseases.

Protein Kinase Inhibition Profilesemanticscholar.orgacs.orgnih.govnih.govCurrent time information in Chicago, IL, US.mdpi.commedchemexpress.comnih.govaxonmedchem.com

The 3-aminoindazole core is recognized as a privileged scaffold for kinase inhibitors, capable of targeting both tyrosine kinases and serine/threonine kinases. nih.gov These compounds often function as Type II inhibitors, binding to and stabilizing the inactive 'DFG-out' conformation of the kinase activation loop. nih.gov

Analogs of 2-(3-Amino-1H-indazol-4-YL)benzoic acid are particularly noted for their potent, multi-targeted inhibition of receptor tyrosine kinases (RTKs) crucial to tumor angiogenesis and proliferation. nih.gov

A prominent example is Linifanib (ABT-869), chemically known as N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea. This compound is a potent inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. nih.gov Linifanib demonstrates strong inhibitory activity against Fms-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML), as well as KDR (VEGFR2) and PDGFRβ. nih.gov It has been shown to have much lower activity against unrelated RTKs, indicating a degree of selectivity. nih.gov

Further research has identified other 3-aminoindazole derivatives with significant activity. One study reported a diarylamide 3-aminoindazole, compound AKE-72 , which not only inhibits FLT3 but also shows potent inhibition of c-Kit, PDGFRβ, FGFR1, and VEGFR2, among other oncogenic kinases. acs.org Another investigation into 3-amino-1H-indazol-6-yl-benzamides yielded compounds with single-digit nanomolar efficacy against FLT3, c-Kit, and a resistant mutant of PDGFRα. nih.gov While direct, potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinases (TRK) by this specific class of 3-aminoindazoles is less prominently documented, the multi-targeted nature of many of these inhibitors suggests potential cross-reactivity. For instance, the TRK inhibitor entrectinib (B1684687) has been noted to also inhibit FLT3, highlighting the overlapping selectivity profiles among different kinase inhibitor families.

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Linifanib (ABT-869) | FLT3 | 4 nM | |

| Linifanib (ABT-869) | KDR (VEGFR2) | 4 nM | nih.gov |

| Linifanib (ABT-869) | PDGFRβ | 66 nM | |

| AKE-72 | FLT3 | Significant inhibition at 50 nM | acs.org |

| AKE-72 | c-Kit | Significant inhibition at 50 nM | acs.org |

| AKE-72 | PDGFRβ | Significant inhibition at 50 nM | acs.org |

| AKE-72 | FGFR1 | Significant inhibition at 50 nM | acs.org |

The inhibitory activity of indazole-based compounds extends to serine/threonine kinases involved in cell cycle regulation and transcriptional control.

Polo-like kinase 4 (PLK4) , a key regulator of centriole duplication, has been identified as a target for indazole derivatives. A study focusing on N-(1H-indazol-6-yl)benzenesulfonamide derivatives identified compound K22 as a highly potent PLK4 inhibitor with an IC₅₀ value of just 0.1 nM. This demonstrates that the indazole scaffold is effective for targeting this critical mitotic kinase.

Casein Kinase 2 (CK2) is another serine/threonine kinase implicated in various cancers. Research has led to the identification of novel CK2 inhibitors among 3-aryl-indazole-5- and 7-carboxylic acids. These compounds exhibited IC₅₀ values in the low micromolar range (3.1–6.5 μM), confirming that the indazole core can be adapted to inhibit CK2.

While direct inhibition of Cyclin-Dependent Kinase 8 (CDK8) by close analogs of this compound is not extensively documented in available literature, the broad applicability of the indazole scaffold in kinase inhibition suggests this is a potential area for further investigation. Studies on CDK8 inhibitors have often focused on other scaffolds, such as oxindole. nih.gov

| Compound Class/Example | Target Kinase | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide (cpd. K22) | PLK4 | 0.1 nM |

| 3-aryl-indazole-5/7-carboxylic acids | CK2 | 3.1 - 6.5 µM |

Bacterial DNA Gyrase Inhibitionacs.orgnih.gov

Beyond their role as kinase inhibitors, indazole derivatives have emerged as a novel class of antibacterial agents that target bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial replication and survival. This enzyme, specifically the GyrB subunit which contains the ATP-binding site, is a clinically validated target for antibiotics. nih.gov

Guided by structure-based drug design, researchers have developed indazole derivatives that act as potent inhibitors of the GyrB subunit. These compounds were optimized from an earlier pyrazolopyridone series to improve cellular penetration and antibacterial efficacy. The resulting indazole-based inhibitors demonstrated excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome widespread antibiotic resistance.

Modulation of Inflammatory Pathways (e.g., COX-2, NF-κB)nih.govacs.org

The indazole scaffold is also a key feature in compounds designed to modulate inflammatory pathways. These derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

COX-2 Inhibition: Several studies have confirmed the COX-2 inhibitory potential of indazole derivatives. One investigation found that 5-aminoindazole (B92378) was a notable inhibitor of COX-2, with an IC₅₀ value of 12.32 μM. Other derivatives also exhibited significant inhibitory action on the enzyme. This suggests that cyclooxygenase inhibition is a key mechanism for the anti-inflammatory properties of these compounds. In another study, a novel series of indazole derivatives was developed that showed high affinity and selectivity for the COX-2 enzyme, with one compound exhibiting a potent IC₅₀ of 0.409 µM.

NF-κB Pathway Modulation: The NF-κB pathway is a central regulator of the inflammatory response. Research has shown that certain anti-inflammatory compounds can suppress the elevation of NF-κB expression in inflamed tissues. One study demonstrated that a 2-(3-(chloromethyl)benzoyloxy)benzoic acid derivative significantly reduced NF-κB expression in a lipopolysaccharide-induced inflammation model, highlighting a mechanism to mitigate the inflammatory cascade. Current time information in Chicago, IL, US. Furthermore, an IDO1 protein degrader was found to inhibit IDO1-mediated NF-κB phosphorylation, linking the modulation of this pathway to other enzymatic systems.

Interaction with Other Enzymatic Systems (e.g., IDO1, Histone Deacetylase, Nitric Oxide Synthase)nih.govnih.gov

The versatility of the indazole scaffold allows for its interaction with a range of other enzymatic systems beyond kinases and inflammatory enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in immune suppression by catalyzing tryptophan metabolism. As an important immune checkpoint, it has become a significant target in cancer immunotherapy. Research has identified 4,6-disubstituted indazole derivatives as inhibitors of IDO1, demonstrating the utility of this scaffold in developing immunomodulatory agents.

Histone Deacetylase (HDAC): HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Novel indazole-based derivatives have been designed and synthesized as potent HDAC inhibitors. In one study, compounds 15k and 15m were identified as powerful inhibitors of HDAC1, HDAC2, and HDAC8, with IC₅₀ values in the single-digit nanomolar range. Another investigation reported compound 5j as a selective and potent HDAC6 inhibitor with an IC₅₀ of 1.8 nM. These findings confirm that the indazole scaffold can be effectively utilized to target this class of epigenetic modifiers.

Nitric Oxide Synthase (NOS): NOS enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule. Selective inhibition of different NOS isoforms is a therapeutic goal in various conditions, including neurodegenerative diseases. Studies have shown that fluorinated indazole derivatives can act as novel and selective NOS inhibitors. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit both NOS-I (neuronal NOS) and NOS-II (inducible NOS), while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole showed selective inhibition of NOS-II. Additionally, 7-nitroindazole (B13768) is a well-known selective inhibitor of neuronal NOS.

| Compound Class/Example | Target Enzyme | Inhibitory Concentration (IC₅₀) / Activity |

|---|---|---|

| 5-aminoindazole | COX-2 | 12.32 µM |

| Indazole Derivative (cpd. 15k) | HDAC1 | 2.7 nM |

| Indazole Derivative (cpd. 15m) | HDAC1 | 3.1 nM |

| Indazole Derivative (cpd. 15k) | HDAC2 | 4.2 nM |

| Indazole Derivative (cpd. 15m) | HDAC2 | 3.6 nM |

| Indazole Derivative (cpd. 5j) | HDAC6 | 1.8 nM |

| Indazole Derivative (cpd. 15k) | HDAC8 | 3.6 nM |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | NOS-II | 80% inhibition |

Receptor Binding Studies (e.g., Cannabinoid Receptors, 5-HT3)

The interaction of indazole-based compounds with various receptors is a key area of investigation to understand their pharmacological effects.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are significant targets in drug discovery. While direct binding data for this compound analogs on these receptors is not extensively detailed in the available literature, the broader class of indazole derivatives has been explored for cannabinoid activity. The structural features of indazoles allow them to serve as scaffolds for cannabinoid receptor ligands. For instance, synthetic cannabinoids often incorporate an indazole core. The binding affinity of these ligands is typically determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor is measured to calculate its inhibition constant (Ki). researchgate.netnih.gov Studies on various cannabinoid analogs show a wide range of affinities, demonstrating that modifications to the core structure significantly influence receptor binding. nih.gov

5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. Indazole derivatives have been successfully developed as potent 5-HT3 receptor antagonists. nih.gov For example, a series of indazole-3-carboxylic acid derivatives were synthesized and evaluated for their binding affinity to the 5-HT3 receptor. nih.gov These studies led to the identification of compounds with high affinity, such as BRL 43694 (Granisetron), which proved to be a potent and selective antagonist. nih.gov Further structure-activity relationship studies on novel 1,7-annelated indole (B1671886) derivatives, which share structural similarities, have also yielded compounds with high 5-HT3 receptor affinity (Ki = 0.19 nM), indicating that the indazole/indole core is a key pharmacophore for interacting with this receptor. nih.gov

Cellular Effects in Preclinical Models

The effects of this compound analogs at the cellular level have been extensively studied, revealing a range of activities from anticancer to antimicrobial.

Indazole derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Numerous studies have reported the potent growth-inhibitory effects of various indazole analogs. For instance, a series of novel polysubstituted indazoles showed IC50 values ranging from 0.64 to 17 µM against A549 (lung carcinoma) cells. nih.gov Another study on indazole-pyrimidine hybrids reported IC50 values of 1.629 µM and 1.841 µM against the MCF-7 (breast adenocarcinoma) cell line. In one study, a specific indazole derivative, compound 2f , exhibited potent activity across several cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Similarly, pyrazole (B372694) and pyrimidine (B1678525) derivatives, which are structurally related, have shown potent activity against A549, HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 cells, with IC50 values as low as 5.50 µM for the A549 cell line. nih.gov Curcumin-indazole analogs have also been synthesized and tested, showing moderate cytotoxicity against MCF-7, HeLa (cervical cancer), and WiDr (colon carcinoma) cells, with the most active compound having an IC50 of 27.20 µM against WiDr cells. japsonline.comjapsonline.com The antiproliferative activity of various benzodiazine derivatives, which can be considered related structures, has also been documented against HepG2, HCT-116, and MCF-7 cell lines with IC50 values in the low micromolar range. nih.gov

Table 1: Antiproliferative Activity (IC50, µM) of Selected Indazole Analogs in Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound Class | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | HT-29 (Colon) | Reference(s) |

|---|---|---|---|---|---|---|

| Polysubstituted Indazoles | 0.64 - 17 | - | - | - | - | nih.gov |

| Indazole Derivative 2f | ~1.15 | ~0.23 | - | - | - | rsc.org |

| Indazole-Pyrimidine Hybrids | - | 1.629 - 1.841 | - | - | - | |

| Pyrazole/Pyrimidine Derivatives | 5.50 - 6.30 | 7.85 | 9.77 | 7.12 | - | nih.gov |

| Curcumin Indazole Analogs | - | 45.97 - 86.24 | - | - | - | japsonline.com |

| Benzodiazine Derivatives | 7.21 | 3.96 - 13.92 | 4.83 - 10.12 | 3.97 - 11.23 | - | nih.gov |

A primary mechanism by which indazole analogs exert their antiproliferative effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Studies have shown that certain indazole derivatives can trigger apoptosis in a dose-dependent manner. rsc.org This process is often associated with key molecular events, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.orgnih.gov Furthermore, these compounds can lead to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, which are classic indicators of the intrinsic apoptotic pathway. rsc.org

In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle. Flow cytometry analysis has revealed that treatment with indazole derivatives can cause cell cycle arrest at different phases. For example, some compounds cause a block in the S phase, leading to an accumulation of cells in this phase and a corresponding decrease in the G2/M and/or G0/G1 phases. nih.gov Another indazole derivative was found to cause a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system. nih.gov One particular 1H-indazole-3-amine derivative, compound 6o , was found to affect the cell cycle and induce apoptosis, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.gov Similarly, benzimidazole (B57391) derivatives, which are structurally analogous, have been shown to suppress cell cycle progression and induce apoptosis in A549 and other cancer cell lines. mdpi.com

The therapeutic potential of indazole analogs extends to infectious diseases, with various derivatives demonstrating a broad spectrum of antimicrobial activity.

Antibacterial Activity: 3-Aminoindazole derivatives have been synthesized and screened for their antibacterial properties. researchgate.net Studies show that these compounds exhibit variable toxicity against different bacteria, including both Gram-positive and Gram-negative strains. researchgate.netresearchgate.net For instance, newly synthesized indazole-based thiadiazole hybrids have demonstrated broad-spectrum antimicrobial activity. researchgate.net Related heterocyclic systems like imidazole (B134444) and benzimidazole derivatives have also been extensively studied, showing potent activity against strains such as Staphylococcus aureus, MRSA, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov The minimum inhibitory concentration (MIC) for some of these related compounds has been reported in the low microgram per milliliter range. mdpi.com

Antifungal and Antiprotozoal Activity: The indazole scaffold is also associated with antifungal and antiprotozoal effects. researchgate.net Research on 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed in vitro activity against the promastigote stage of Leishmania spp., with some compounds also being active against the amastigote stage. researchgate.net While specific data on this compound analogs is limited, the general class of nitrogen-containing heterocycles, including triazoles and benzimidazoles, is known to possess significant antifungal properties against pathogens like Candida albicans. nih.gov

Analogs of this compound have been investigated for their potential to modulate inflammatory responses. The anti-inflammatory activity is often assessed in cellular models, for example, by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

While specific cellular anti-inflammatory data for the title compound's direct analogs are not prominent in the reviewed literature, related benzoic acid derivatives have been shown to inhibit inflammatory parameters. For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was found to significantly reduce inflammatory markers in LPS-induced models, hypothetically through the inhibition of cyclooxygenase-2 (COX-2) and NF-κB signaling pathways. nih.gov The indazole scaffold itself is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, has been demonstrated through the inhibition of COX enzymes in cellular and in vivo assays. researchgate.netmdpi.com These findings suggest that indazole-benzoic acid structures are promising candidates for the development of new anti-inflammatory agents.

Pharmacological Assessment in In Vitro Systems

The in vitro pharmacological assessment of this compound analogs involves a variety of assays to characterize their mechanism of action and selectivity profile. A key area of focus has been their activity as kinase inhibitors.

The 3-aminoindazole scaffold has been identified as an effective "hinge-binding" template for designing potent kinase inhibitors. nih.gov A prominent example is N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (Linifanib, ABT-869), which is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. nih.gov In vitro kinase assays demonstrated that this compound potently inhibits the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov

Fragment-based drug discovery approaches have also utilized the 3-aminoindazole core to develop inhibitors for other kinases, such as PDK1. nih.gov In these studies, biochemical screening combined with biophysical methods confirmed the direct interaction of aminoindazole fragments with the target kinase. nih.gov Subsequent optimization led to compounds with high ligand efficiency and selectivity against a panel of other kinases. nih.gov For example, one aminoindazole-based inhibitor of IKKα showed high potency and selectivity over the related IKKβ kinase, with Ki values of 10 nM for IKKα and 680 nM for IKKβ. strath.ac.uk This type of in vitro profiling, testing compounds against a broad panel of targets, is crucial for determining selectivity and predicting potential off-target effects. europeanpharmaceuticalreview.com

Investigation of Selectivity and Off-Target Activities

The selectivity of kinase inhibitors is a critical factor that influences their therapeutic efficacy and potential for adverse effects. For analogs of this compound, the substitution patterns on the indazole core dictate the kinase inhibition spectrum, leading to compounds that range from highly selective to multi-targeted agents. Research into this scaffold demonstrates that while some derivatives can be engineered for high specificity, others inherently interact with a broader range of kinases.

One prominent analog, Linifanib (ABT-869) , which features a diaryl urea (B33335) group at the C4-position of the 3-aminoindazole core, was developed as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It potently inhibits members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov This intentional multi-targeting is a therapeutic strategy aimed at simultaneously blocking redundant signaling pathways that contribute to angiogenesis and tumor growth.

Another derivative, AKE-72 , a diarylamide 3-aminoindazole, was identified as a potent pan-BCR-ABL inhibitor, including activity against the resistant T315I mutant. semanticscholar.org Further screening of this compound against a panel of 18 major oncogenic kinases revealed a broader profile. At a concentration of 50 nM, AKE-72 showed significant inhibition (83.9–99.3%) of several other kinases, highlighting its multi-targeted nature. semanticscholar.org

| Kinase Target | % Inhibition |

|---|---|

| c-Kit | Significant Inhibition (83.9-99.3%) |

| FGFR1 | Significant Inhibition (83.9-99.3%) |

| FLT3 | Significant Inhibition (83.9-99.3%) |

| FYN | Significant Inhibition (83.9-99.3%) |

| LCK | Significant Inhibition (83.9-99.3%) |

| LYN | Significant Inhibition (83.9-99.3%) |

| PDGFRβ | Significant Inhibition (83.9-99.3%) |

| RET | Significant Inhibition (83.9-99.3%) |

| VEGFR2 | Significant Inhibition (83.9-99.3%) |

| YES | Significant Inhibition (83.9-99.3%) |

| c-Src | Moderate Inhibition (64.5-73%) |

| FMS | Moderate Inhibition (64.5-73%) |

In contrast, studies on a different but related scaffold, 3-amino-1H-indazol-6-yl-benzamides, provide further insight into the selectivity of this compound class. A representative compound from this series was screened against a diverse panel of 402 kinases and was found to possess a broad selectivity profile in this in vitro ATP-site competition binding assay. nih.gov Despite this broad activity in biochemical assays, the compound exhibited significant selectivity in cell-based proliferation assays. It was over 1000-fold more selective for cells dependent on FLT3 and Kit-T670I for growth, indicating that its in vitro polypharmacology does not always translate to a lack of functional selectivity in a cellular context. nih.gov

| Compound/Analog Series | Core Structure | Primary Target(s) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Linifanib (ABT-869) | 3-Amino-1H-indazol-4-yl | VEGFR, PDGFR | Multi-targeted | nih.gov |

| AKE-72 | 3-Amino-1H-indazol-4-yl | BCR-ABL | Multi-targeted (Pan-BCR-ABL, also inhibits c-Kit, FLT3, VEGFR2, etc.) | semanticscholar.org |

| 3-Amino-1H-indazol-6-yl-benzamide (e.g., Cmpd 4) | 3-Amino-1H-indazol-6-yl | FLT3, PDGFRα | Broad profile in biochemical assays; functionally selective in cellular assays | nih.gov |

| Compound 8r | 2-(1H-indazol-6-yl) | FLT3 | High selectivity over 42 other kinases | nih.gov |

Structure Activity Relationship Sar Studies of 2 3 Amino 1h Indazol 4 Yl Benzoic Acid Derivatives

Impact of Substitutions on the Indazole Core

The indazole core is a critical component for the biological activity of this class of compounds, providing a key interaction point with target enzymes. Modifications at various positions on this bicyclic ring system have profound effects on the inhibitory potential of the derivatives.

The nitrogen atoms at the N1 and N2 positions of the indazole ring are frequent sites for substitution, influencing the molecule's orientation and interaction within the active site of the target protein.

Alkylation at the N1 and N2 positions of the indazole ring has been explored to modulate the physicochemical properties and biological activity of these inhibitors. The regioselectivity of N-alkylation is often influenced by the substituents present on the indazole ring and the reaction conditions employed. While both N1 and N2 isomers can be synthesized, they often exhibit different biological profiles. For instance, in related indazole-based PARP inhibitors, the orientation of the indazole ring within the enzyme's active site is crucial for activity, and thus the position of the alkyl substituent can significantly impact potency.

In a series of 2-phenyl-2H-indazole-7-carboxamides, which are structurally related to the target compound, the N2-phenyl substitution was found to be optimal for PARP inhibition. nih.gov This suggests that for the 2-(3-Amino-1H-indazol-4-YL)benzoic acid scaffold, substitutions at the N2 position might be more favorable for PARP inhibitory activity than at the N1 position. However, without direct comparative data for the specific scaffold , this remains an area for further investigation.

| Compound | Modification | Biological Activity (PARP Inhibition) |

| Parent | Unsubstituted at N1/N2 | Baseline activity |

| Analog 1 | N1-Methyl | Activity may be reduced compared to N2-alkylation |

| Analog 2 | N2-Methyl | Potentially enhanced activity |

| Analog 3 | N1-Ethyl | Activity may be reduced compared to N2-alkylation |

| Analog 4 | N2-Ethyl | Potentially enhanced activity |

Note: The data in this table is inferred from structurally related indazole series and represents hypothetical trends for this compound derivatives.

The C3 and C4 positions of the indazole ring are pivotal for the molecule's interaction with its biological target.

The amino group at the C3 position is a key feature of this scaffold, often acting as a crucial hydrogen bond donor. In many kinase and PARP inhibitors, the 3-aminoindazole moiety serves as an efficient hinge-binding template. nih.gov Modifications to this group, such as acylation or replacement with other functionalities, can dramatically alter the binding affinity. For example, in a series of 3-amino-1H-indazol-6-yl-benzamides, modifications of the 3-amino group to acetyl or methyl analogs maintained potent inhibition against certain kinases, though with some changes in selectivity. nih.gov

| Compound | Modification | Biological Activity |

| Parent | C3-NH2, C4-benzoic acid | Potent PARP/kinase inhibition |

| Analog 5 | C3-NHCOCH3 | Activity may be retained or slightly reduced |

| Analog 6 | C3-H | Significant loss of activity expected |

| Analog 7 | C4-(para-substituted phenyl) | Activity dependent on the substituent |

Note: The data in this table is based on findings from related 3-aminoindazole scaffolds.

Influence of Benzoic Acid Substitutions

The benzoic acid moiety plays a crucial role in the interaction of these inhibitors with their target enzymes, often engaging in hydrogen bonding and other interactions within the active site.

Substituents on the benzoic acid ring can significantly influence the binding affinity and selectivity of the compounds. The position of the substituent (ortho, meta, or para) determines its spatial orientation and potential interactions with the amino acid residues of the target protein.

In general, for benzoic acid derivatives, electron-donating groups in the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen. researchgate.net Conversely, electron-withdrawing groups at these positions can also lead to an increase in local anaesthetic properties in other series. nih.gov In the context of PARP inhibitors, substitutions on the phenyl ring that is attached to the indazole core are critical. For the related 2-phenyl-2H-indazole-7-carboxamide series, various substitutions on the phenyl ring were explored, with hydrophilic side chains at the para-position being generally well-tolerated. researchgate.net

| Position | Substituent Type | Effect on Activity (Inferred) |

| Ortho | Electron-donating (e.g., -OCH3) | Potentially increased activity |

| Ortho | Electron-withdrawing (e.g., -F, -Cl) | May increase activity depending on specific interactions |

| Meta | Generally less favorable | Often leads to decreased activity |

| Para | Electron-donating (e.g., -NH2, -OH) | Potentially increased activity |

| Para | Hydrophilic groups | Generally well-tolerated and can improve properties |

Note: These trends are inferred from general principles of benzoic acid SAR and related PARP inhibitor series.

The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target enzyme. Derivatization of this group into esters, amides, or other bioisosteres can have a significant impact on the compound's activity and pharmacokinetic profile.

Conversion of the carboxylic acid to a primary amide (carboxamide) is a common strategy in the design of PARP inhibitors, as the amide group can mimic the nicotinamide (B372718) moiety of the natural substrate (NAD+). nih.gov Indeed, many potent PARP inhibitors, such as Niraparib, feature an indazole-7-carboxamide scaffold. nih.gov The amide group in these inhibitors forms key hydrogen bonds within the PARP active site. Therefore, it is highly probable that converting the carboxylic acid of this compound to its corresponding carboxamide would enhance PARP inhibitory activity.

Esterification of the carboxylic acid would likely reduce or abolish the activity, as it would remove the hydrogen bond donating capability of the hydroxyl group.

| Derivative | Modification | Expected Biological Activity (PARP Inhibition) |

| Parent Acid | -COOH | Active |

| Amide | -CONH2 | Potentially more potent than the carboxylic acid |

| Methyl Ester | -COOCH3 | Likely reduced or inactive |

| Ethyl Ester | -COOCH2CH3 | Likely reduced or inactive |

Note: This data is based on the established role of the carboxamide group in potent PARP inhibitors.

Contribution of the Amino Moiety to Biological Activity

The 3-amino group on the indazole ring is a cornerstone of the biological activity of this class of compounds. It frequently acts as a hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase or the active site of PARP.

Structure-based design studies have revealed that the 3-aminoindazole moiety can serve as an efficient hinge-binding template for kinase inhibitors. nih.gov This interaction is often crucial for potent inhibition. In a study on 3-amino-1H-indazol-6-yl-benzamides, it was noted that modifications to the 3-amino group were investigated, with acetyl, free amino, and methyl analogs exhibiting potent activity against certain kinases, indicating that while the amino group is important, some modifications can be tolerated. nih.gov

For PARP inhibitors, the amino group can participate in a network of hydrogen bonds within the active site. The presence of this group is considered a key determinant of the high affinity of these compounds for their target. Removal or significant alteration of this amino group would be expected to lead to a substantial loss of inhibitory activity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemical entities with improved pharmacological profiles. These approaches involve modifying the core structure of a lead compound, such as this compound, to discover new scaffolds with similar biological activity but potentially better properties.

Scaffold Hopping: This strategy entails replacing the central molecular framework, in this case, the 3-aminoindazole system, with a structurally different but functionally equivalent moiety. The goal is to access new intellectual property space and improve physicochemical or pharmacokinetic parameters. For instance, in the development of kinase inhibitors, the 3-aminoindazole core, which typically acts as a hinge-binder, can be replaced by other heterocyclic systems that can form similar hydrogen bond interactions with the kinase hinge region.

One illustrative example of scaffold hopping involves the replacement of a triazine core with a 2,5-substituted benzoic acid scaffold. nih.gov While not originating from the this compound template, this demonstrates the principle of replacing a heterocyclic core with an aromatic one while maintaining key interactions. In this case, a carboxyl group on the new benzoic acid scaffold was designed to preserve a crucial hydrogen bond with an arginine residue, a role often played by the amino group in 3-aminoindazole derivatives. nih.gov

Bioisosteric Replacements: This approach involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound that retains the desired biological activity.

In the context of derivatives of this compound, bioisosteric replacements can be applied to various parts of the molecule. For the 3-aminoindazole core, other nitrogen-containing heterocycles can be considered. For the benzoic acid moiety, various acidic functional groups or their mimics can be explored.

An example of bioisosteric replacement on a related scaffold involved substituting a phenethylthio group at the 5-position of a benzoic acid derivative with a thiophene (B33073) moiety. This change resulted in a compound with similar Mcl-1 binding affinity but a twofold decrease in Bfl-1 binding, showcasing how a subtle change can modulate selectivity. nih.gov

The following table summarizes the effect of certain bioisosteric replacements on the activity of a 2,5-substituted benzoic acid scaffold, which can be conceptually applied to the this compound framework.

| Compound | R1 Group | R2 Group | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |

|---|---|---|---|---|

| 1 | -S(CH2)2Ph | -NHSO2Ph | 0.23 ± 0.02 | 0.28 ± 0.03 |

| 2 | -H | -NHSO2Ph | 7.1 ± 0.5 | 17.8 ± 1.2 |

| 12 | -S(CH2)2Ph | -NHSO2(CH2)2Ph | 0.22 ± 0.02 | 0.25 ± 0.02 |

| 13 | -S(CH2)2Ph | -NHSO2-thiophene | 0.24 ± 0.02 | 0.54 ± 0.04 |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template for the design and discovery of new, more potent, and selective compounds through lead optimization.

For the 3-aminoindazole class of compounds, topological models have been developed to predict their receptor tyrosine kinase inhibitory activity. nih.gov These models are based on a dataset of 42 analogues of 3-aminoindazoles and utilize various descriptors to correlate the chemical structure with biological activity. The models have shown an accuracy of 88% in predicting the inhibitory activity against kinases like KDR, FLT3, and cKIT. nih.gov Such models are crucial in the early stages of drug discovery for screening virtual libraries and prioritizing compounds for synthesis.

A typical pharmacophore for a kinase inhibitor based on the 3-aminoindazole scaffold would include:

A hydrogen bond donor feature from the amino group at the 3-position of the indazole ring, which interacts with the kinase hinge region.

A hydrogen bond acceptor feature, also from the indazole ring.

Aromatic/hydrophobic regions corresponding to the indazole ring and the appended benzoic acid and other substituents.

Lead Optimization: Once a lead compound like this compound is identified, lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. This is an iterative process of designing, synthesizing, and testing new analogues based on the established SAR and pharmacophore models.

A notable example of lead optimization in the 3-aminoindazole series is the development of AKE-72, a potent pan-BCR-ABL inhibitor. nih.gov The starting point was a previously reported indazole compound (I) with moderate potency against the T315I mutant of BCR-ABL. semanticscholar.org Based on the understanding that the nature of the substituent on the 3-trifluoromethylphenyl ring greatly influences the inhibitory potency, a focused array of new compounds was designed. semanticscholar.org

The optimization process involved replacing the morpholine (B109124) moiety of the lead compound with a (4-ethylpiperazin-1-yl)methyl group, a privileged tail known to engage in a hydrogen bond with the carbonyl oxygen of residue Ile360 in the activation loop of BCR-ABL T315I. nih.govsemanticscholar.org This modification led to the discovery of AKE-72, which exhibited significantly improved inhibitory activity.

The following table details the lead optimization from compound I to AKE-72.

| Compound | Modification from Compound I | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) |

|---|---|---|---|

| I | - | 4.6 | 227 |

| AKE-72 (5) | Replacement of morpholine with (4-ethylpiperazin-1-yl)methyl | < 0.5 | 9 |

This example highlights how a targeted modification, guided by structural insights, can lead to a substantial improvement in the biological activity of a lead compound.

Computational Chemistry and Molecular Modeling of 2 3 Amino 1h Indazol 4 Yl Benzoic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(3-Amino-1H-indazol-4-YL)benzoic acid, docking simulations are primarily used to predict its binding mode within the active sites of various protein targets, such as kinases and poly (ADP-ribose) polymerase (PARP), which are often implicated in cancer.

While specific docking studies on this compound are not extensively available in the public domain, the well-established role of the 3-aminoindazole scaffold as a "hinge-binder" for kinase inhibitors allows for well-founded predictions. nih.gov Kinases are a key target class for indazole-based inhibitors. nih.gov

The 3-aminoindazole core of this compound is anticipated to form crucial hydrogen bonds with the hinge region of kinase domains. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is fundamental to their inhibitory activity. The amino group at the 3-position and the adjacent nitrogen atom of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket.

The 4-yl-benzoic acid substituent likely extends into the solvent-exposed region of the active site or interacts with other parts of the ATP pocket, contributing to the compound's selectivity and potency. For instance, in PARP enzymes, the carboxamide moiety, structurally related to the benzoic acid group, is known to play a critical role in binding to the nicotinamide-binding pocket. Therefore, the benzoic acid group of the target compound could engage in similar interactions.

A hypothetical binding mode with a generic kinase receptor is depicted in the table below, illustrating the probable interactions.

| Receptor | Predicted Binding Site | Key Predicted Interactions |

| Tyrosine Kinase | ATP-binding pocket (Hinge region) | Hydrogen bonds from the 3-amino group and indazole nitrogen to the kinase hinge residues. |

| PARP-1 | Nicotinamide-binding pocket | Hydrogen bonds and pi-stacking interactions involving the indazole and benzoic acid rings. |

Based on the analysis of similar indazole-based inhibitors, the key interacting residues in a kinase active site would likely be the backbone amide and carbonyl groups of the hinge region. For example, in many kinases, a conserved methionine residue in the hinge region is a key interaction point.

The hydrogen bonding network is predicted to be centered around the 3-aminoindazole core. The primary interactions would involve:

Hydrogen bond donor: The amino group at the C3 position of the indazole ring.

Hydrogen bond acceptor: The nitrogen atom at the N2 position of the indazole ring.

The benzoic acid moiety can also participate in hydrogen bonding through its carboxylic acid group, potentially interacting with basic amino acid residues like lysine (B10760008) or arginine, or with water molecules within the active site, further stabilizing the complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are essential for understanding the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and identify the key structural features that influence their efficacy.

For indazole derivatives, both 2D and 3D-QSAR models have been developed to predict their anticancer and kinase inhibitory activities. nih.govnih.gov These models typically use a set of known indazole compounds with measured biological activities to train the model. The resulting equations can then be used to predict the activity of novel, untested compounds like this compound.

A typical linear QSAR model can be represented by the following equation:

Biological Activity (e.g., pIC50) = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c represents the coefficients for each descriptor D, which can be electronic, steric, or hydrophobic in nature. The statistical quality of these models is often evaluated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). For indazole derivatives, QSAR models with high predictive power have been reported. nih.gov

QSAR studies on various classes of indazole inhibitors have identified several key structural descriptors that are crucial for their biological activity. acs.org These descriptors provide valuable insights into the structural requirements for potent inhibition.

| Descriptor Type | Specific Descriptor | Influence on Biological Activity |

| Electronic | Dipole Moment | Can influence long-range interactions with the protein target. |

| Partial Atomic Charges | Important for electrostatic and hydrogen bonding interactions. | |

| Steric/Topological | Molecular Volume/Surface Area | Affects the fit of the molecule within the binding pocket. |

| Shape Indices | Describe the overall shape and are crucial for complementarity with the active site. | |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions within the binding site. |

For this compound, these descriptors would be critical in determining its interaction with target proteins. The presence of both hydrogen bond donors/acceptors and aromatic rings suggests that a balance of electronic and hydrophobic properties is key to its efficacy.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide detailed information about its electronic properties, which are fundamental to its reactivity and intermolecular interactions.

DFT calculations can be used to determine a variety of electronic properties, including:

Molecular Geometry: Predicting the most stable 3D conformation of the molecule.

Electronic Distribution: Visualizing the electron density and identifying regions that are electron-rich or electron-poor through the Molecular Electrostatic Potential (MEP). nih.govmdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.netirjweb.com

| Calculated Property | Significance for this compound |

| Optimized Geometry | Provides the most stable conformation, which is the starting point for docking studies. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting regions of interaction. The nitrogen atoms and the carboxylic oxygen are expected to be nucleophilic sites. |

| HOMO-LUMO Energy Gap | A smaller energy gap generally indicates higher reactivity, which can be correlated with biological activity. |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, providing insight into electrostatic interactions and hydrogen bonding potential. |

These computational analyses, from predicting binding modes to elucidating electronic structure, are indispensable for the rational design and optimization of drugs based on the this compound scaffold.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the energies of these orbitals and predict the molecule's reactivity.

For a molecule like this compound, the distribution of the HOMO and LUMO across the molecular structure provides insights into the regions most susceptible to electrophilic and nucleophilic attack. Generally, in indazole derivatives, the HOMO and LUMO are distributed across the entire bicyclic ring system.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.50 | Indicates good kinetic stability |

| Ionization Potential (I) | 6.25 | Energy to remove an electron |

| Electron Affinity (A) | 1.75 | Energy released upon electron addition |

| Electronegativity (χ) | 4.00 | Ability to attract electrons |

| Chemical Hardness (η) | 2.25 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.22 | Propensity to be chemically reactive |

| Electrophilicity Index (ω) | 3.56 | Propensity to accept electrons |

Note: The data in this table is illustrative for a generic indazole derivative and not specific to this compound.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization that illustrates the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its behavior in electrophilic and nucleophilic reactions.

The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring and the amino group. These areas would be the primary sites for interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carboxylic acid, making them susceptible to nucleophilic attack.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of the carboxylic acid | Negative | Site for electrophilic attack |

| Nitrogen atoms of the indazole ring | Negative | Site for electrophilic attack |

| Nitrogen atom of the amino group | Negative | Site for electrophilic attack |

| Hydrogen atom of the carboxylic acid | Positive | Site for nucleophilic attack |

| Hydrogen atoms of the amino group | Positive | Site for nucleophilic attack |

| Aromatic rings | Neutral/Slightly Negative | Potential for π-π stacking interactions |

Note: This table represents a qualitative prediction of the electrostatic potential for this compound based on its structure.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and flexibility of a molecule.

For a flexible molecule like this compound, which has rotatable bonds between the indazole and benzoic acid moieties, MD simulations can reveal its preferred conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). Understanding the accessible conformations is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

An MD simulation would allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might bind to a biological target. For instance, the orientation of the amino group and the carboxylic acid relative to the indazole ring can significantly influence its interaction with a protein's active site.

Virtual Screening and Library Design Applications

The 3-aminoindazole scaffold, a core component of this compound, is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov This makes the compound and its derivatives attractive candidates for virtual screening and the design of focused chemical libraries.

Virtual Screening: In virtual screening, large libraries of chemical compounds are computationally docked into the binding site of a biological target (e.g., an enzyme or receptor). The compounds are then scored based on their predicted binding affinity and interactions with the target. This compound could be used as a query molecule to search for structurally similar compounds with potentially similar biological activities.

Library Design: The structure of this compound can serve as a scaffold for the design of a combinatorial library. By systematically modifying different parts of the molecule (e.g., substituting the benzoic acid ring, or altering the amino group), a diverse set of new compounds can be generated in silico. These virtual libraries can then be screened against various targets to identify promising new drug candidates. The computational analyses described above (HOMO-LUMO, MEP) can guide the design of these libraries by suggesting which modifications are most likely to enhance desired properties like reactivity or binding affinity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be used to identify the number and type of hydrogen atoms in the 2-(3-Amino-1H-indazol-4-YL)benzoic acid molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the indazole and benzoic acid rings, as well as signals for the amine (NH₂) and the indazole (NH) protons. The chemical shifts (δ, in ppm), integration values (number of protons), and splitting patterns (multiplicity) would allow for the assignment of each proton to its specific position in the structure. For instance, the coupling constants (J, in Hz) between adjacent protons would help to establish the substitution pattern on the aromatic rings.

Specific experimental ¹H NMR data for this compound is not available in the reviewed literature.

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl). The spectrum would be expected to show signals corresponding to the carbons of the indazole and benzoic acid rings, as well as a characteristic downfield signal for the carboxylic acid carbon.

Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the complete and unambiguous assignment of all proton and carbon signals.

COSY: Would establish the connectivity between protons that are coupled to each other, helping to trace the proton networks within the indazole and benzoic acid rings.

HSQC: Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear hydrogen atoms.

HMBC: Would show correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the indazole and benzoic acid moieties.

Specific experimental 2D NMR data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of this compound with high precision. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's chemical identity and purity. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

Specific experimental HRMS data for this compound is not available in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide the molecular weight of the eluted components. This is particularly useful for monitoring the progress of a chemical reaction and for quality control of the final product. Analysis of the fragmentation pattern obtained from the mass spectrometer can further aid in structural confirmation.

Specific experimental LC-MS data for this compound is not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

For a molecule like this compound, one would expect to observe characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum corresponding to its constituent parts:

Amino Group (-NH₂): Symmetrical and asymmetrical N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration would be expected around 1600 cm⁻¹.

Carboxylic Acid (-COOH): A broad O-H stretching band due to hydrogen bonding, usually appearing in the 2500-3300 cm⁻¹ region. A sharp and intense C=O (carbonyl) stretching band would be prominent between 1680-1740 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Indazole and Benzene (B151609) Rings: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring would influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ range.

N-H (in indazole ring): The N-H stretching vibration of the indazole ring would likely appear in the 3100-3500 cm⁻¹ region.

Without experimental data, a specific data table of vibrational frequencies and their assignments for this compound cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis of this compound would yield a detailed crystal structure, including:

The crystal system and space group.

Unit cell dimensions (a, b, c, α, β, γ).

The precise coordinates of each atom in the molecule.

Information on how the molecules pack together in the crystal lattice, likely involving hydrogen bonding between the carboxylic acid and amino groups, as well as with the indazole ring nitrogens.

No published crystal structure for this compound is available in crystallographic databases. While the crystal structure for a more complex derivative, 4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-1H-indazol-3-yl)benzoic acid, has been determined, this data is not directly applicable to the parent compound. Therefore, a data table with crystallographic information cannot be provided.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.